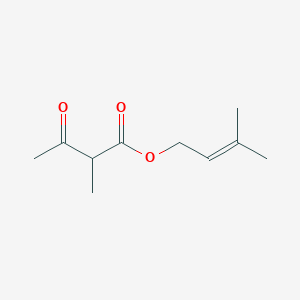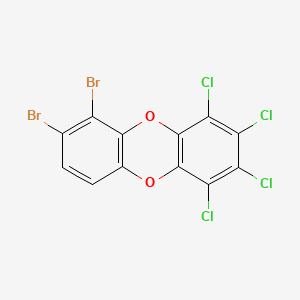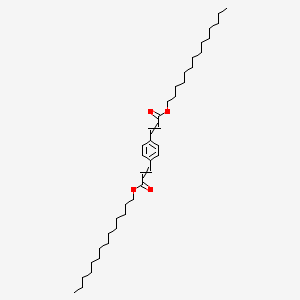
Ditetradecyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is a chemical compound with the molecular formula C40H66O4. . This compound is characterized by its ester functional groups and a phenylene group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The phenylene group provides structural stability and can interact with aromatic receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) include:
Ditetradecyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but different functional groups.
Ditetradecyl 3,3’-thiodipropionate: Contains sulfur in place of the phenylene group.
Dimyristyl 3,3’-thiodipropionate: Similar ester groups but different alkyl chains. The uniqueness of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its specific ester and phenylene groups, which provide distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
113736-30-4 |
|---|---|
Formule moléculaire |
C40H66O4 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
tetradecyl 3-[4-(3-oxo-3-tetradecoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C40H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-39(41)33-31-37-27-29-38(30-28-37)32-34-40(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34H,3-26,35-36H2,1-2H3 |
Clé InChI |
UEMHYDACGBTCPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


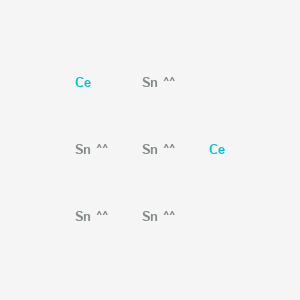
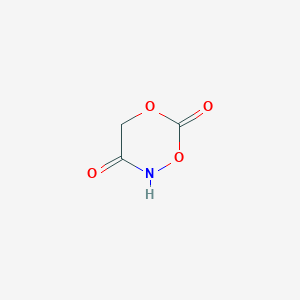
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
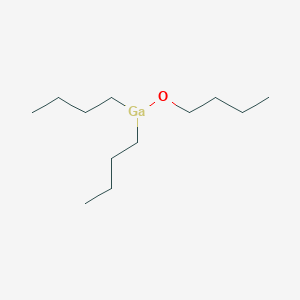
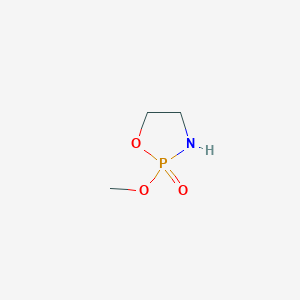
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
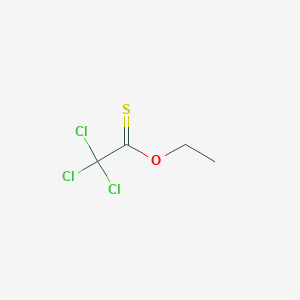
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
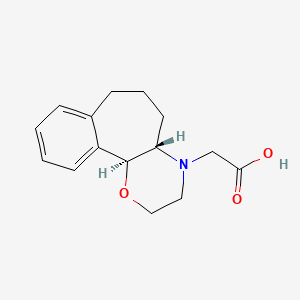
silanol](/img/structure/B14317819.png)


